molecular formula C13H13NO4S2 B3363496 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1031130-62-7

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B3363496
CAS No.: 1031130-62-7
M. Wt: 311.4 g/mol
InChI Key: YAGWDFOAVUUGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group linked to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid is unique due to the presence of both the sulfamoyl and benzoic acid groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .

Properties

IUPAC Name

4-(2-thiophen-2-ylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(16)10-3-5-12(6-4-10)20(17,18)14-8-7-11-2-1-9-19-11/h1-6,9,14H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWDFOAVUUGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.